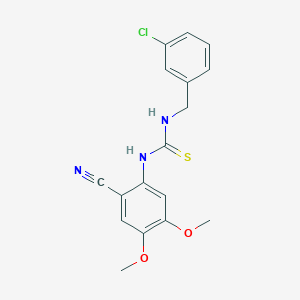

N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea

Description

N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a thiourea derivative characterized by a 3-chlorobenzyl group attached to one nitrogen and a 2-cyano-4,5-dimethoxyphenyl group on the other. Thioureas are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural adaptability .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-22-15-7-12(9-19)14(8-16(15)23-2)21-17(24)20-10-11-4-3-5-13(18)6-11/h3-8H,10H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKILGHQNHXUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” typically involves the reaction of 3-chlorobenzylamine with 2-cyano-4,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that thiourea derivatives, including N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea, exhibit potential anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the modulation of key signaling pathways, including the downregulation of phospho-AKT and β-catenin .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Agriculture

- Pesticide Development : Thioureas are known for their potential as herbicides and fungicides. The unique structure of this compound could be leveraged to develop new agrochemicals that target specific pests while minimizing environmental impact.

- Plant Growth Regulation : Compounds with thiourea moieties have been investigated for their ability to enhance plant growth and resistance to stress conditions, indicating a promising avenue for agricultural applications.

Material Science

- Polymer Additives : Due to its chemical stability and reactivity, this thiourea compound can be utilized as an additive in polymer formulations to improve mechanical properties or introduce specific functionalities.

- Nanomaterial Synthesis : The compound may also serve as a precursor in the synthesis of nanomaterials with tailored properties for use in electronics or catalysis.

Case Studies

Mechanism of Action

The mechanism of action of “N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the cyano and chlorobenzyl groups may play a crucial role in its activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

- The cyano group in the target and analogs (e.g., ) increases polarity, affecting solubility and hydrogen-bonding interactions.

Methoxy Groups:

Bulkier Substituents:

Biological Activity

N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a synthetic organic compound classified under thioureas. Its unique structure, which includes a chlorobenzyl group and a cyano-dimethoxyphenyl group, contributes to its potential biological activities. This compound is primarily explored for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea

- Molecular Formula : C17H16ClN3O2S

- Molecular Weight : 361.85 g/mol

- CAS Number : 343375-04-2

Synthesis

The synthesis typically involves the reaction of 3-chlorobenzylamine with 2-cyano-4,5-dimethoxyphenyl isothiocyanate in organic solvents like dichloromethane or ethanol under reflux conditions. This process can be optimized for industrial applications to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against several bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested in conjunction with established antibiotics like Ciprofloxacin and Ketoconazole .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an anti-biofilm agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Research Insights:

- Cell Line Studies : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, demonstrating a promising IC50 value indicative of its cytotoxic effects .

- Mechanism of Action : The mechanism appears to involve interaction with specific molecular targets within cancer cells, leading to modulation of critical biochemical pathways associated with cell growth and survival.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

Comparative Analysis of Biological Activities

| Activity Type | MIC (μg/mL) | IC50 (μM) | Notable Effects |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | N/A | Synergistic with Ciprofloxacin |

| Anticancer | N/A | < 50 | Induces apoptosis in multiple cancer lines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition between an isocyanate/thiocyanate and a substituted amine. For example, and describe analogous thiourea syntheses using 3-chlorophenyl isocyanate with amines in inert solvents (e.g., dichloromethane) under reflux, catalyzed by triethylamine. Key conditions include:

- Stoichiometric ratios (1:1 molar ratio of isocyanate to amine).

- Solvent selection (polar aprotic solvents like dioxane or dichloromethane).

- Temperature control (reflux at ~80°C to ensure reaction completion).

- Purification via recrystallization or column chromatography to isolate the product .

Q. How is the molecular structure of this thiourea derivative validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular configuration. As demonstrated in and , thiourea derivatives often adopt a trans-cis conformation relative to the thiocarbonyl group. Researchers should:

- Grow single crystals via slow evaporation in solvents like ethanol.

- Collect diffraction data (e.g., using Mo-Kα radiation).

- Refine structural parameters (bond lengths, angles) using software like SHELXL .

Q. What in vitro pharmacological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screening often involves enzyme inhibition assays. and outline protocols for evaluating antibacterial or antiviral activity:

- MurA enzyme inhibition : Measure IC₅₀ via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity.

- HIV reverse transcriptase assays : Use non-nucleoside inhibition models with radiolabeled substrates.

- Cell viability assays (e.g., MTT) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic by-products be minimized during large-scale preparation?

- Methodological Answer : By-product formation (e.g., symmetrical ureas) arises from competing reactions. Strategies include:

- Stepwise addition : Introduce the amine slowly to the isocyanate to prevent dimerization.

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.

- In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction kinetics .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer : Contradictions may stem from assay variability or compound purity. Researchers should:

- Standardize protocols : Use common reference inhibitors (e.g., fosfomycin for MurA).

- Validate purity : Perform HPLC-MS (>95% purity) and elemental analysis.

- Replicate under controlled conditions : Test in multiple cell lines or enzyme batches to rule out batch-specific effects .

Q. What computational methods are used to predict the compound’s mechanism of action?

- Methodological Answer : Molecular docking and MD simulations (e.g., using AutoDock Vina or GROMACS) can model ligand-target interactions. Steps include:

- Protein preparation : Retrieve target structures (e.g., MurA, PDB ID 1UAE) and optimize protonation states.

- Grid parameterization : Define binding pockets based on catalytic residues.

- Free energy calculations : Use MM-PBSA to estimate binding affinities .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis).

- Analytical tracking : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Kinetic modeling : Apply Arrhenius equations to predict shelf life .

Q. What analytical techniques are recommended for validating purity and stereochemistry?

- Methodological Answer : Combine orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.